1-BOC-Indazole-5-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-10-5-4-9(13(17)18)6-8(10)7-14-15/h4-7,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCYSNYVECFOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Organic Synthesis and Derivatization
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
The presence of the boronic acid group makes 1-BOC-Indazole-5-boronic acid an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming strategy is widely employed for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. acs.orgnih.gov
Derivatization via Hydroxydeboronation Reactions
Beyond its utility in carbon-carbon bond formation, the boronic acid functionality of this compound can be readily transformed into a hydroxyl group through a process known as hydroxydeboronation. This reaction provides a straightforward route to the synthesis of 5-hydroxyindazoles, which are valuable intermediates in medicinal chemistry.
The hydroxydeboronation of arylboronic acids is typically achieved by oxidation with reagents such as hydrogen peroxide (H₂O₂) under basic conditions. thieme-connect.comresearchgate.net This transformation proceeds with high efficiency and chemoselectivity, making it a reliable method for introducing a hydroxyl group onto the indazole core. The resulting 1-BOC-5-hydroxyindazole can then be used in further synthetic manipulations, such as etherification or esterification, to generate a library of diverse indazole derivatives. The ability to easily convert the boronic acid to a hydroxyl group adds to the synthetic versatility of this compound. thieme-connect.comresearchgate.net
Advanced Functionalization Strategies of the Indazole Core
The indazole scaffold is a privileged structure in medicinal chemistry, and the development of methods for its diverse functionalization is of great interest. rsc.orgresearchgate.netnih.gov While this compound provides a key entry point for modifications at the 5-position, other strategies are employed to functionalize different positions of the indazole ring.
Late-stage functionalization via C-H activation has emerged as a powerful tool for introducing substituents at various positions of the indazole core, including C3, C7, and even the N-aryl group of N-arylindazoles. nih.govrsc.org These methods often utilize transition metal catalysts, such as rhodium or palladium, to selectively activate specific C-H bonds for subsequent coupling with a variety of partners. nih.gov For example, direct arylation, alkylation, and acylation at the C3 position of indazoles have been extensively studied. researchgate.net The development of these advanced functionalization strategies, in conjunction with the versatility of building blocks like this compound, provides a comprehensive toolkit for the synthesis of a wide range of complex and biologically active indazole derivatives.
N-Functionalization of Indazole Derivatives
The protection of the indazole nitrogen is a critical step for achieving selective functionalization. The BOC group serves this purpose effectively, but its influence extends to facilitating subsequent N-functionalization reactions, often through a deprotection-reaction sequence.
Research has demonstrated efficient methods for the N-arylation of the indazole core. One approach involves a copper-diamine catalyzed reaction, where the NH-indazole is coupled with an aryl iodide in the presence of a copper(I) iodide (CuI) catalyst and a ligand such as (1R,2R)-cyclohexane-1,2-diamine. nih.govresearchgate.net This method allows for the introduction of various aryl groups at the N-1 position of the indazole ring. nih.gov For instance, the reaction of a 3-substituted indazole with an aryl iodide using a copper catalyst and a potassium phosphate (B84403) (K₃PO₄) base in toluene (B28343) can produce N-1 arylated products. nih.gov
Furthermore, synthetic strategies have been developed for the preparation of 1N-alkoxycarbonyl indazoles. rsc.org A notable method involves the copper(II) acetate (B1210297) catalyzed reaction of 2-formylphenylboronic acids with diazodicarboxylates, which, after an acid or base-induced ring closure, yields the desired N-functionalized indazoles. rsc.org This process highlights the utility of boronic acid precursors in building the functionalized indazole scaffold.
The synthesis of N-aryl-1H-indazolamines represents another significant area of N-functionalization. asianpubs.org Efficient, high-yield syntheses have been achieved by coupling amino-1H-indazoles with various arylboronic acids. asianpubs.org These reactions are typically catalyzed by copper(II) acetate, demonstrating a direct pathway to novel N-aryl indazole derivatives. asianpubs.org The BOC-protected aminoindazoles can be coupled with aryl boronic acids under these conditions, followed by deprotection to yield the target compounds. asianpubs.org
A common synthetic sequence involves an initial C-C bond formation via Suzuki coupling on a BOC-protected indazole, followed by the removal of the BOC group to free the N-H position for subsequent functionalization. nih.gov For example, a 3-iodo-N-Boc-indazole can undergo a Suzuki-Miyaura coupling, which is accompanied by the concomitant deprotection of the BOC group under microwave heating conditions. nih.gov The resulting NH-indazole is then ready for N-arylation, allowing for the independent and flexible derivatization of both the C(3) and N(1) positions. nih.gov
Direct Catalytic Functionalization at Specific Ring Positions
Direct catalytic functionalization of the indazole ring is a powerful tool for creating complex molecules, and reagents like this compound are central to these strategies. The BOC protecting group plays a crucial role by directing or enabling selective reactions at various carbon atoms of the indazole core.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. In the context of indazoles, this reaction is widely used for direct arylation at specific positions. For example, the C-3 position of the indazole ring can be functionalized by coupling 3-iodoindazoles with aryl or heteroaryl boronic acids. researchgate.netmdpi.com The presence of an N-protecting group, such as a BOC group, has been shown to enhance the reactivity of the indazole substrate, leading to higher yields of the C-3 arylated products in shorter reaction times compared to unprotected indazoles. researchgate.net The protection of the N-H group is often a necessary prerequisite for subsequent Suzuki-Miyaura cross-coupling reactions at the C-3 position. mdpi.com
Beyond the C-3 position, researchers have developed methods for the regioselective functionalization of other sites on the indazole ring. The development of directing groups has enabled the first examples of Rh(III)-catalyzed C-7 functionalization of 1H-indazoles. mdpi.com While the BOC group itself was found to be ineffective as a directing group in this specific rhodium-catalyzed reaction, its role as a protecting group is vital in multistep syntheses where other positions are functionalized first. mdpi.com
Palladium-catalyzed direct arylation has also been successfully applied to the C-7 position of 3-substituted 1H-indazoles using aryl halides as coupling partners. mdpi.com These reactions often require specific ligands, such as 1,10-phenanthroline, and a combination of bases to proceed effectively. mdpi.com The ability to selectively functionalize positions like C-7 is critical for accessing a wider range of structurally diverse indazole derivatives for various applications.
The table below summarizes selected examples of direct catalytic functionalization of the indazole ring, highlighting the versatility of these methods.
| Indazole Substrate | Coupling Partner | Catalyst/Reagents | Position Functionalized | Product Type | Reference |
|---|---|---|---|---|---|
| 3-Iodo-N-benzyl-indazole | Aryl Boronic Acid | Pd(PPh₃)₄, NaHCO₃ | C-3 | 3-Aryl-N-benzyl-indazole | researchgate.net |
| 3-Iodo-1H-indazole | Aryl Boronic Acid | PdCl₂(dppf), (Boc)₂O, Base | C-3 | 3-Aryl-1H-indazole | mdpi.com |
| 1H-Indazole w/ CONnHex₂ directing group | Methyl acrylate | Rh(III) catalyst | C-7 | C-7 Alkenylated Indazole | mdpi.com |
| 3-Substituted 1H-indazole | 4-Iodotoluene | Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃, K₃PO₄ | C-7 | C-7 Arylated Indazole | mdpi.com |
Synthesis of Novel Heteroaryl Indazole Compounds
The synthesis of indazole-based heteroaryl compounds is of significant interest due to their prevalence in biologically active molecules. researchgate.netnih.gov this compound and its derivatives are key building blocks in this field, primarily through the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction enables the direct linkage of the indazole core at the 5-position to a wide array of heterocyclic systems.
A prominent application is the coupling of N-BOC protected bromoindazoles with heteroaryl boronic acids. researchgate.netmdpi.com For example, the reaction of N-BOC-5-bromoindazole with N-Boc-2-pyrroleboronic acid or 2-thiopheneboronic acid, catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), provides the corresponding 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles in good yields. researchgate.netmdpi.com The N-BOC group is often crucial for the success of these couplings, and it can be removed post-coupling if the N-H functionality is desired. mdpi.com
The versatility of this methodology allows for the creation of a diverse library of indazole-based heteroaryl compounds. researchgate.net The synthesis of 3-heteroaryl N-1-functionalized indazoles has also been achieved through palladium-catalyzed cross-coupling reactions. researchgate.net For instance, ethyl (3-iodo-1H-indazol-1-yl)acetate can be coupled with various heteroaryl boronic acids (e.g., pyrrolylboronic acids) or heteroaryl stannanes (e.g., thiazolylstannanes) to produce novel biheterocyclic compounds. researchgate.net
The development of flexible synthetic routes to 1,3-diarylsubstituted indazoles further showcases the power of these coupling strategies. nih.gov A sequence involving the Suzuki coupling of a 3-iodo-N-Boc-indazole with an arylboronic acid, followed by deprotection and a subsequent N-arylation, allows for the independent introduction of two different aryl groups at the N-1 and C-3 positions. nih.gov This method is compatible with a variety of aryl and heteroaryl boronic acids, accommodating both electron-donating and electron-withdrawing groups. nih.gov
The table below presents selected examples of novel heteroaryl indazole compounds synthesized using these cross-coupling methods.
| Indazole Precursor | Heteroaryl Coupling Partner | Catalyst | Resulting Heteroaryl Indazole | Yield | Reference |
|---|---|---|---|---|---|
| N-Boc-5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | N-Boc-5-(N-Boc-pyrrol-2-yl)-1H-indazole | Good | researchgate.netmdpi.com |
| N-Acetyl-5-bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | N-Acetyl-5-(thiophen-2-yl)-1H-indazole | 80% | researchgate.net |
| Ethyl (3-iodo-1H-indazol-1-yl)acetate | 3-Pyrrolboronic acid | Pd(OAc)₂/SPhos | Ethyl (3-(pyrrol-3-yl)-1H-indazol-1-yl)acetate | 94% | researchgate.net |
| 3-Iodo-N-Boc-5-methoxyindazole | Pyridine-3-boronic acid | Pd(PPh₃)₄ | 5-Methoxy-3-(pyridin-3-yl)-1H-indazole | 89% | nih.gov |
| 3-Iodo-N-Boc-5-methoxyindazole | Thiophene-2-boronic acid | Pd(PPh₃)₄ | 5-Methoxy-3-(thiophen-2-yl)-1H-indazole | 94% | nih.gov |
Applications in Medicinal Chemistry and Drug Discovery Research
Role as Key Intermediates in Pharmaceutical Synthesis
1-BOC-Indazole-5-boronic acid and its deprotected form, 1H-Indazole-5-boronic acid, are highly valued intermediates in organic synthesis, particularly in the construction of complex pharmaceutical compounds. The indazole scaffold is a recognized pharmacophore present in numerous biologically active molecules, and the boronic acid moiety allows for its efficient incorporation into larger structures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govnih.gov This reaction is a powerful tool for forming carbon-carbon bonds, enabling the assembly of intricate molecular architectures required for therapeutic efficacy. nih.govnih.gov
The "BOC" (tert-butyloxycarbonyl) group serves as a protecting group for the indazole nitrogen. This protection is often crucial in multi-step syntheses to prevent unwanted side reactions and to ensure the desired regioselectivity during coupling reactions. The BOC group can be readily removed under acidic conditions, revealing the N-H of the indazole ring, which can be important for biological activity or for further functionalization. nih.gov The use of the BOC-protected form thus provides chemists with greater control and flexibility in their synthetic strategies.
The versatility of indazole-5-boronic acid as a building block is highlighted by its use in the synthesis of a variety of heterocyclic compounds that are ubiquitous in biologically active molecules. nih.gov
Development of Targeted Therapeutic Agents
The indazole core is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed into a range of targeted therapeutic agents. The ability to functionalize the indazole ring at various positions, often facilitated by the boronic acid handle, allows for the fine-tuning of a compound's pharmacological properties.
Indazole derivatives have shown significant promise as anti-cancer agents, with several compounds progressing into clinical use. nih.gov The boronic acid functional group is itself a key pharmacophore in a class of potent anti-cancer drugs known as proteasome inhibitors. The proteasome is a cellular complex responsible for degrading proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells, ultimately triggering cell death. nih.govmdpi.com
Boronic acid-containing compounds, including dipeptidyl boronic acids, have been designed as potent and selective proteasome inhibitors. nih.govmdpi.com The boron atom in these inhibitors forms a stable, yet reversible, covalent bond with the active site threonine residue of the proteasome. While direct synthesis of proteasome inhibitors from this compound is not extensively detailed in readily available literature, the combination of the indazole scaffold with a boronic acid warhead represents a rational approach to designing novel proteasome inhibitors. The synthesis of non-peptide boronic acid derivatives as proteasome inhibitors has been explored, with some compounds showing potent inhibitory activity. nih.gov
Table 1: Examples of Indazole-Based Anti-Cancer Agents
| Compound Name | Target/Mechanism of Action | Therapeutic Area |
|---|---|---|
| Axitinib | Tyrosine kinase inhibitor (VEGFR) | Renal Cell Carcinoma |
| Pazopanib | Multi-targeted tyrosine kinase inhibitor | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Niraparib | PARP inhibitor | Ovarian Cancer |
This table presents examples of approved drugs containing the indazole scaffold, illustrating the importance of this core structure in oncology. The synthesis of such complex molecules often relies on versatile building blocks like indazole boronic acids.
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets. The indazole scaffold has proven to be a highly effective core for the development of potent and selective kinase inhibitors. ias.ac.in
The synthesis of these inhibitors often involves a Suzuki coupling reaction, where an indazole boronic acid derivative is coupled with a suitable partner to construct the final molecule. ias.ac.in For example, a new series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized via a Suzuki coupling reaction between a 5-bromo-1H-indazole derivative and various aryl boronic acids to evaluate their Akt kinase activity. ias.ac.in This highlights how the boronic acid functionality on either the indazole or its coupling partner is key to the synthetic strategy.
Indazole derivatives have also been investigated as modulators of various receptors, including cannabinoid receptors. researchgate.net The synthesis and structure-activity relationship (SAR) studies of these modulators often involve modifications around the indazole core to optimize their binding affinity and functional activity.
Table 2: Examples of Indazole-Based Kinase Inhibitors
| Compound | Target Kinase(s) |
|---|---|
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-KIT |
This table showcases prominent kinase inhibitors that feature the indazole core, underscoring the scaffold's utility in designing targeted cancer therapies.
The application of indazole-based compounds extends beyond oncology. The versatility of the indazole scaffold, made accessible through reagents like this compound, has led to the exploration of derivatives for a wide range of therapeutic areas. Research has demonstrated the potential of indazole derivatives in treating gastrointestinal diseases, inflammation, and neurodegenerative disorders. nih.govdntb.gov.ua
Bioconjugation Strategies Utilizing Boronic Acid Functionality
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or antibody. This technique is fundamental to the development of antibody-drug conjugates (ADCs), diagnostic probes, and other advanced therapeutic and research tools. Boronic acids have emerged as valuable reagents in bioorthogonal chemistry due to their unique reactivity. nih.govnih.gov
Arylboronic acids can participate in several types of bioconjugation reactions:
Boronate Ester Formation: Boronic acids can reversibly form cyclic esters with 1,2- or 1,3-diols, which are present in carbohydrates and some protein side chains. nih.govscholaris.ca
Iminoboronate Formation: 2-Formylphenylboronic acids can react with hydrazines or hydroxylamines to form stable iminoboronates. chemrxiv.org
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed cross-coupling reactions can be adapted for bioconjugation to form stable carbon-carbon bonds on proteins. nih.gov
While specific examples detailing the use of this compound in bioconjugation are not prevalent in the reviewed literature, its arylboronic acid functionality makes it a potential candidate for such applications. The indazole moiety could serve as a linker to a payload, which is then attached to a biomolecule via the boronic acid group.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are a critical component of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For indazole-based compounds, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
In the context of derivatives synthesized from this compound, SAR studies would typically explore the effects of modifying the substituents at various positions of the indazole ring. For instance, in the development of YC-1 analogs, a compound with antiplatelet and other activities, it was found that the 1-benzyl group was crucial for activity. nih.govresearchgate.net Modifications to this benzyl (B1604629) group, such as the introduction of fluoro or cyano substituents at the ortho position, led to improved inhibitory activity, while substitutions at the meta or para positions were less favorable. nih.gov
These studies demonstrate that the ability to systematically modify the indazole scaffold, a process greatly facilitated by the synthetic handles provided by intermediates like this compound, is essential for the rational design of new and improved therapeutic agents.
Applications in Materials Science and Advanced Technologies
Development of Organic Electronic Materials
Indazole derivatives are recognized for their utility as electronically active materials, making them attractive candidates for the development of organic electronics. researchgate.netepa.gov The electronic properties of these materials, such as their ionization potentials and charge carrier mobilities, can be finely tuned through synthetic modification. epa.gov 1-BOC-Indazole-5-boronic acid serves as a key starting material for introducing the indazole moiety into the molecular architecture of organic semiconductors.
While direct applications of this compound itself in OLEDs are not extensively documented, its role as a precursor is crucial. The indazole core, when incorporated into larger molecules, can impart desirable photophysical properties. For instance, derivatives of similar nitrogen-containing heterocycles like carbazoles and imidazoles are widely used as fluorescent emitters and host materials in OLEDs. mdpi.com
The synthesis of such materials often relies on building-block approaches where units like indazole are coupled with other aromatic systems. The Suzuki coupling of an indazole boronic acid is a primary method to achieve this. mdpi.comnih.gov By creating extended conjugated systems containing the indazole motif, chemists can develop novel materials with high thermal stability and specific emission characteristics, potentially leading to deep-blue emitters which are highly sought after in display technology. mdpi.com Indole and indazole derivatives have been specifically investigated as fluorescence materials, demonstrating their potential in this area. rsc.org
Table 1: Thermal and Photoelectrical Properties of Representative Indazole-Based Materials Data is based on related indazole derivatives to illustrate the potential properties of materials synthesized using this compound as a precursor.
| Property | Value Range | Significance in OLEDs |
| Glass Transition Temperature (Tg) | 35 - 39 °C | Indicates the stability of the amorphous solid state, crucial for device longevity. |
| Thermal Degradation Temperature (Td) | 352 - 424 °C | High thermal stability is required for the vacuum deposition process and device operation. |
| Ionization Potential (IP) | 5.3 - 5.9 eV | Determines the energy barrier for hole injection from the anode into the emitting layer. |
Source: Cekaviciute, M; et al., 2012. epa.gov
In the field of organic photovoltaics, there is a continuous search for new donor and acceptor materials to improve power conversion efficiencies. nih.govkaust.edu.sa Heterocyclic compounds are fundamental in the design of these materials. researchgate.net this compound can be used to synthesize novel donor or acceptor molecules for OPV active layers.
The strategy involves using Suzuki coupling to create donor-acceptor (D-A) type molecules where the electron-rich or electron-deficient nature of the indazole unit can be exploited. mdpi.com For example, an indazole derivative could be coupled with an electron-withdrawing unit to create a non-fullerene acceptor or with an electron-donating unit to form a component of a donor polymer. The resulting materials' highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge separation and voltage in an OPV device, are dictated by the final molecular structure. nih.govnih.gov Studies on indoline (B122111) dyes, which are structurally related, have shown their effectiveness as electron donors in OPV devices. nih.gov
Integration into Polymers and Nanomaterials
The boronic acid functional group is not only a handle for cross-coupling but also for incorporation into larger macromolecular structures like polymers and for functionalizing nanomaterials. Boronic acid-containing polymers have been investigated for a variety of applications, often leveraging the unique ability of the boronic acid group to interact with diols. nih.govscribd.com
This compound can be used as a monomer or a functionalizing agent to synthesize polymers with the indazole moiety as a repeating unit or a side chain. Such polymers could exhibit responsive behaviors, for example, changing their solubility or forming hydrogels in response to stimuli like pH or the presence of specific sugars. researchgate.net The integration of boronic acids into polymeric nanomaterials is a growing field, with applications in sensors and responsive systems. researchgate.netsemanticscholar.org The indazole group within such a polymer could add specific electronic or binding properties to the final material. chemimpex.com
Novel Material Development Based on Unique Electronic Properties
By using this compound as a foundational element, researchers can synthesize a library of indazole-containing compounds through combinatorial Suzuki couplings with various aryl halides. mdpi.comresearchgate.net This allows for systematic tuning of the electronic properties. For example, coupling with electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO levels, altering the material's color, conductivity, and charge-transport capabilities. nih.gov Research has shown that some indazole derivatives possess hole-transporting properties, with mobilities suitable for electronic applications. epa.gov This opens the door to creating specialized materials for applications such as hole-transport layers in OLEDs and OPVs or as active components in organic field-effect transistors (OFETs).
Table 2: Calculated Electronic Properties of Sample Indazole Derivatives This data illustrates how electronic properties can be characterized for materials derived from indazole precursors.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Implication |
| Electron Donor Type | -6.88 | -2.45 | 4.43 eV | Good electron-donating capability. |
| Electron Acceptor Type | -6.35 | -1.43 | 4.92 eV | Good electron-accepting capability. |
Source: Rauf, A; et al., 2024. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Studies of 1-BOC-Indazole-5-boronic Acid and its Analogs
Quantum chemical studies provide a microscopic view of the structural and electronic characteristics of molecules. For this compound and its analogs, these methods elucidate the fundamental properties that govern its behavior in chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. lodz.plresearchgate.net Calculations on indazole derivatives and aryl boronic acids have been performed to determine optimized geometries, vibrational frequencies, and various quantum chemical parameters. lodz.pldergipark.org.trresearchgate.net For analogs of this compound, DFT calculations, often using the B3LYP functional with a 6-31G or similar basis set, are employed to predict physicochemical properties. lodz.plnih.gov
Key parameters derived from DFT that indicate reactivity include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value suggests a greater ability to donate electrons, while a lower ELUMO value indicates a greater ability to accept electrons. researchgate.netresearchgate.net The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a smaller gap implies higher reactivity. dergipark.org.trnih.gov These calculations help in understanding the molecule's behavior as an electron donor or acceptor in various reactions. nih.gov
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -6.5 eV | Indicates electron-donating ability |
| ELUMO | -1.8 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment (μ) | 3.2 D | Measures the polarity of the molecule |
Note: Data are illustrative for a related indazole derivative based on findings from similar computational studies. dergipark.org.trnih.gov
Molecular Electrostatic Potential (MEP) analysis is a vital tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govmdpi.com The MEP surface is mapped onto the electron density of the molecule, using a color scale to represent electrostatic potential values. chemrxiv.org Red regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential.
For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the tert-butoxycarbonyl (BOC) group and the boronic acid's hydroxyl groups, as well as the nitrogen atoms of the indazole ring. These sites are potential locations for interactions with electrophiles or for hydrogen bonding. nih.govchemrxiv.org Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential, marking them as sites for nucleophilic interaction. This analysis provides crucial insights into noncovalent interactions and molecular recognition patterns. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the HOMO of one molecule and the LUMO of another. youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, defining its electrophilicity. youtube.compku.edu.cn
In the case of this compound, FMO analysis would reveal the distribution of these key orbitals across the molecular structure. The HOMO is typically located on the electron-rich indazole ring system, indicating its role as a potential electron donor. The LUMO's distribution would highlight the regions most susceptible to receiving electrons. The HOMO-LUMO energy gap is a direct measure of the molecule's excitability and kinetic stability. nih.gov A small gap suggests the molecule is more polarizable and reactive. rsc.org This analysis is fundamental to understanding mechanisms in pericyclic reactions and cycloadditions. wikipedia.org
Mechanistic Insights into Reactions Involving this compound
Computational chemistry offers powerful tools to elucidate the complex mechanisms of reactions where this compound is a reactant, particularly in palladium-catalyzed cross-coupling reactions.
This compound is frequently used in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. nih.gov DFT calculations are extensively used to map the potential energy surface of the entire catalytic cycle for similar aryl boronic acids. acs.orgnih.gov The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov
Computational studies can model each step, identifying the structures of intermediates and transition states. mdpi.com For instance, in the transmetalation step, which is often rate-determining, DFT can clarify how the organic group is transferred from the boron atom to the palladium center. nih.govnih.govacs.org These models have shown that transmetalation can proceed through different pathways, and computational analysis helps determine the lowest energy barrier path. researchgate.net Such studies provide a detailed understanding of the reaction kinetics and can predict how changes in substrates or conditions will affect the outcome. nih.govacs.org
The ligands attached to the palladium catalyst play a critical role in the efficiency and selectivity of cross-coupling reactions. researchgate.net Computational studies provide deep insights into the steric and electronic effects of these ligands. nih.govresearchgate.net By modeling the interaction between the palladium center, the ligands (e.g., phosphines), and the substrates like this compound, researchers can understand how ligands influence key steps such as oxidative addition and reductive elimination. acs.org
For example, DFT calculations can quantify the bond dissociation energy of ligands, helping to determine whether the catalytic species is monoligated or diligated during different phases of the cycle. acs.org These models can also reveal non-innocent behavior of ligands or the formation of different active catalytic species, such as palladium colloids or clusters. nih.govnih.gov This understanding is crucial for the rational design of more efficient catalysts and for optimizing reaction conditions to achieve higher yields and selectivity. researchgate.net
Computational Approaches in Drug Design and Biological Interactions
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing deep insights into the behavior of molecules at an atomic level. For compounds based on the indazole scaffold, such as this compound, these theoretical investigations are crucial for predicting their interactions with biological systems, guiding synthetic efforts, and optimizing potential therapeutic applications. These in silico methods allow for the rational design of new drug candidates by evaluating their potential binding affinities, biological activities, and fundamental chemical properties like tautomeric stability.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme. This method models the interaction between a ligand and the active site of a target protein, calculating a binding energy or scoring function that estimates the strength of the interaction.
In the context of indazole derivatives, molecular docking studies have been instrumental in identifying and optimizing their interactions with various therapeutic targets. For instance, a series of novel indazole analogs were synthesized and evaluated for their anticancer activity, with molecular docking used to elucidate their binding mechanism. researchgate.net The studies showed that specific compounds had high binding affinities with their target protein (PDB ID: 2ZCS). researchgate.net The analysis revealed key interactions with amino acid residues within the active site, providing a structural basis for the observed biological activity. researchgate.net Such studies are foundational for structure-activity relationship (SAR) analysis, enabling the design of more potent and selective inhibitors.
| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|
| 3j | -7.45 | Tyr248, Lys273, Val268, Arg171 |
| 3c | -6.80 | Tyr248, Lys273, Val268, Arg171 |
Similarly, other research has utilized docking and molecular dynamics simulations to study indazole derivatives as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a crucial factor in tumor metastasis. nih.gov These computational models demonstrated that the most potent compounds fit well within the active site of the HIF-1α protein, establishing a stable binding pattern. nih.gov These findings are vital for the rational design of new lead molecules for cancer therapy. nih.gov
Prediction of Biological Activities and Interactions
Beyond predicting binding modes, computational tools can forecast the likely biological activities of a compound before it is synthesized. Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a molecule and predict its potential pharmacological effects, mechanisms of action, and even specific toxicities based on structure-activity relationships derived from large experimental databases. inonu.edu.trresearchgate.net
For newly synthesized indazole derivatives, in silico analysis has been used to predict a wide range of potential therapeutic applications. researchgate.net One study reported that PASS predictions for a series of isonicotinic acid hydrazide-incorporated indazoles suggested a high probability of anti-inflammatory, analgesic, and Alzheimer's disease treatment activities. researchgate.net These predictions provide valuable guidance for subsequent experimental testing, allowing researchers to prioritize compounds and biological assays.
| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| Alzheimer's disease treatment | 0.490 | 0.013 |
| Analgesic | 0.304 | 0.116 |
| Anti-inflammatory | 0.331 | 0.135 |
Furthermore, Density Functional Theory (DFT) calculations are employed to understand the electronic properties of molecules. nih.gov By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can determine the HOMO-LUMO energy gap. nih.gov This gap is an indicator of a molecule's chemical reactivity and stability, providing insights into its potential as an electron donor or acceptor in biological interactions. nih.gov
Tautomeric Equilibrium Studies of Indazole Derivatives
Tautomerism, the phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers, is a critical consideration for heterocyclic compounds like indazole. The indazole ring system can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The position of the proton on the nitrogen atoms significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and ultimately, its ability to bind to a biological target. Since the 1H-indazole form is generally more thermodynamically stable, it is the predominant tautomer in most cases. nih.gov
Computational studies are essential for determining the relative stability of these tautomers and understanding the equilibrium between them. Theoretical calculations, ranging from semi-empirical methods like AM1 to more robust Density Functional Theory (DFT) methods like B3LYP/6-31G**, can accurately predict the most stable tautomeric form. nih.gov
Research on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives demonstrated that computational results regarding the most stable tautomer were in excellent agreement with experimental data. nih.gov These studies established that while the 1H-tautomer is often the most stable, the relative stability can be influenced by substituents on the indazole ring. nih.gov In one specific case, the 2H-tautomer was found to be experimentally more stable, a result that was closely reproduced by the calculations. nih.gov Such theoretical investigations are crucial for understanding the fundamental chemical behavior of indazole derivatives, which is a prerequisite for successful drug design.
| Computational Method | Key Finding |
|---|---|
| AM1 (Semi-empirical) | Provides good exploratory results that correlate well with higher-level methods for tautomerism studies. |
| B3LYP/6-31G** (DFT) | Offers accurate energy calculations that reproduce experimental findings on tautomer stability. |
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of functionalized indazoles is continually evolving, with a focus on improving efficiency, reducing step counts, and enhancing regioselectivity. While traditional methods have been effective, emerging strategies promise more sustainable and atom-economical routes to 1-BOC-Indazole-5-boronic acid and its precursors.
Future methodologies are moving beyond classical multi-step syntheses, which often require pre-functionalized starting materials. One of the most promising areas is the direct C–H activation/borylation of the indazole core. nih.govresearchgate.netdntb.gov.uanih.gov This approach avoids the need for halogenated indazole intermediates, thereby shortening the synthetic sequence and reducing waste. Recent advances in transition-metal catalysis, particularly with iridium and rhodium complexes, are enabling the selective installation of boryl groups onto heterocyclic systems. nih.govnih.gov
| Synthetic Approach | Potential Advantages | Relevant Catalyst Classes |
|---|---|---|
| Direct C-H Borylation | Fewer synthetic steps, reduced waste, improved atom economy. | Iridium, Rhodium, Palladium complexes. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source. | Ruthenium or Iridium photoredox catalysts, organic dyes. |
| Flow Chemistry | Improved safety, scalability, and reaction control; potential for higher yields. | Integrated systems with packed-bed catalysts. |
Exploration of New Catalytic Systems for Derivatization
The primary application of this compound is as a coupling partner in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. nih.govacs.org While palladium-based catalysts are standard, future research is focused on developing new catalytic systems that can overcome the challenges associated with coupling complex heteroaryl compounds.
Emerging catalysts include advanced palladium precatalysts paired with sophisticated phosphine (B1218219) ligands like XPhos or CataCXium A. nih.govnih.gov These systems are designed to be highly active at low catalyst loadings, enabling the rapid coupling of even challenging or unstable heteroaryl boronic acids at room temperature. nih.gov This increased efficiency reduces reaction times and minimizes the degradation of sensitive substrates. nih.gov
Furthermore, research into ligand-free palladium systems, such as using palladium on carbon, offers a more cost-effective and environmentally friendly alternative to traditional homogeneous catalysts. researchgate.net Anhydrous Suzuki-Miyaura coupling conditions, facilitated by additives like trimethyl borate, are also being developed to handle moisture-sensitive substrates and expand the scope of accessible heterobiaryl products. nih.gov Beyond palladium, catalysts based on more earth-abundant metals like nickel and copper are gaining traction for cross-coupling reactions, representing a significant area for future exploration in the derivatization of indazole boronic acids.
| Catalytic System | Key Features | Potential Impact on Derivatization |
|---|---|---|
| Advanced Pd-Precatalysts | High turnover numbers (TON), low catalyst loading, room temperature reactions. | Faster, more efficient synthesis of complex indazole derivatives. |
| Ligand-Free Catalysis | Cost-effective, simplified purification, environmentally benign. | Greener manufacturing processes for pharmaceuticals and materials. |
| Anhydrous Coupling Conditions | Compatible with moisture-sensitive substrates, broadens substrate scope. | Enables synthesis of previously inaccessible heteroaryl-heteroaryl compounds. |
| Photoredox/Dual Catalysis | Mild, light-driven reactions, unique reactivity pathways. | Access to novel molecular structures not achievable with thermal methods. researchgate.netrsc.org |
Expansion of Medicinal Applications to Unexplored Therapeutic Areas
The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors in oncology. nih.govnih.govresearchgate.netmdpi.com Derivatives synthesized from this compound are central to inhibitors of key cancer targets like Aurora kinases, VEGFR, and FGFRs. mdpi.comnih.govmdpi.comresearchgate.net Recent studies have also highlighted the potential of indazole derivatives in treating neurodegenerative conditions like Alzheimer's disease and gastrointestinal disorders. nih.govtaylorandfrancis.com
Future research will likely expand the therapeutic utility of indazoles into unexplored areas by leveraging their proven ability to modulate kinase activity. nih.gov
Metabolic Diseases: Kinases play crucial roles in insulin signaling and glucose metabolism. Designing indazole-based inhibitors that selectively target kinases within these pathways could lead to novel treatments for type 2 diabetes and related metabolic syndromes.
Inflammatory and Autoimmune Disorders: Many inflammatory pathways are regulated by kinases such as Janus kinases (JAKs). nih.gov Developing selective indazole-based JAK inhibitors could offer new therapeutic options for conditions like rheumatoid arthritis and inflammatory bowel disease. nih.gov
Infectious Diseases: The discovery of protein kinases in bacteria and viruses has opened a new front for antimicrobial drug development. Indazole derivatives could be designed to inhibit these microbial kinases, offering a novel mechanism to combat drug-resistant pathogens. nih.gov For instance, new indazole compounds have shown potential as anti-tubercular and antiviral agents. nih.govresearchgate.net
The challenge lies in achieving selectivity, as many kinase inhibitors can have off-target effects. acs.orgoup.com Future work will focus on designing highly specific inhibitors to maximize therapeutic efficacy while minimizing side effects.
Advanced Material Science Applications and Device Integration
While the primary focus for indazole derivatives has been pharmaceutical, their unique electronic and photophysical properties are attracting interest in material science. researchgate.net Boronic acids and their esters are already used to create functional polymers with applications in sensing and self-healing materials. researchgate.netnih.govresearchgate.netsemanticscholar.org
The fusion of the indazole scaffold with boronic acid chemistry opens up new possibilities:
Organic Electronics: Imidazole and indazole derivatives have been investigated for use in Organic Light-Emitting Diodes (OLEDs) as host, charge-transport, or emissive materials. researchgate.netgoogle.comresearchgate.net The derivatization of this compound can be used to synthesize novel conjugated molecules with tailored electronic properties for next-generation displays and lighting.
Functional Polymers and Sensors: The boronic acid group can participate in reversible covalent bonding with diols, a property that is ideal for creating stimuli-responsive materials. Polymers incorporating indazole-5-boronic acid could be designed as glucose sensors, where the binding of glucose alters the polymer's optical or electronic properties. researchgate.net
Self-Healing Materials: Dynamic covalent networks based on boronic esters can create materials capable of self-repair. researchgate.net Integrating the rigid, aromatic indazole unit into such polymer networks could enhance their thermal stability and mechanical properties, leading to more robust self-healing coatings and composites.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical research is conducted. For a building block like this compound, these technologies offer powerful tools for both synthesis and application. chemrxiv.org
Reaction Prediction and Optimization: One of the major challenges in synthesis is predicting the optimal conditions for a given reaction. ML models are being trained on vast datasets of chemical reactions to predict the outcomes of, for example, Suzuki-Miyaura couplings. chemrxiv.orgacs.orgacs.org Such a model could predict the likely yield of a reaction between this compound and a novel aryl halide under various conditions (catalyst, base, solvent), guiding chemists to the most efficient protocol and reducing experimental effort. acs.org However, the accuracy of these models is highly dependent on the quality and lack of bias in the training data. acs.orgnih.govresearchgate.net
De Novo Drug Design: Generative AI models can design novel molecules from scratch. rsc.org By using the indazole core as a fixed scaffold, these models can explore a vast virtual chemical space to generate new derivatives with desired properties. rsc.org For instance, a generative model could be tasked with designing novel kinase inhibitors based on the indazole scaffold, optimizing for high potency, selectivity, and drug-like properties simultaneously. nih.govnih.gov This in silico design process can rapidly identify promising candidates for synthesis and testing, dramatically accelerating the drug discovery pipeline. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 1-BOC-Indazole-5-boronic acid, and how is its purity validated?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the indazole core is functionalized with a boronic acid group at the 5-position. The tert-butoxycarbonyl (BOC) protecting group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA). Post-synthesis, purity is validated using a combination of HPLC (to confirm >98% purity) and spectroscopic techniques such as H/C NMR (to verify structural integrity). FTIR can confirm the presence of BOC carbonyl stretching (~1680–1720 cm) and boronic acid B-O bonds (~1320–1380 cm) .
Q. How can researchers mitigate solubility challenges during in vitro assays with this compound?
Due to its hydrophobic BOC group, this compound may exhibit limited aqueous solubility. Co-solvents like DMSO or ethanol (10–20% v/v) are commonly used. Alternatively, derivatization with hydrophilic moieties (e.g., PEGylation) or pH adjustment (boronic acid forms more soluble boronate esters at pH > 8.5) can enhance solubility. Dynamic light scattering (DLS) is recommended to confirm colloidal stability in buffer systems .
Advanced Research Questions
Q. How does this compound enable glucose-sensitive hydrogel design for drug delivery?
Boronic acids reversibly bind diols (e.g., glucose), making them ideal for glucose-responsive hydrogels. Researchers incorporate this compound into polymer backbones (e.g., polyacrylamide) via radical polymerization. The BOC group stabilizes the boronic acid during synthesis, while subsequent deprotection exposes the reactive site. Glucose binding induces hydrogel swelling, enabling controlled insulin release. Rheological studies and glucose-triggered fluorescence quenching assays are used to validate responsiveness .
Q. Can this compound improve specificity in detecting 5-hydroxymethylcytosine (5hmC) via PCR-based methods?
Boronic acids inhibit Taq polymerase amplification of glucosylated 5hmC templates by binding the glucose moiety. Researchers replace traditional restriction-enzyme methods with this compound derivatives (e.g., chlorobenzyloxy-phenylboronic acid) to achieve sequence-agnostic 5hmC detection. Optimization involves testing inhibitory efficiency via qPCR with glucosylated/non-glucosylated DNA controls. This approach is critical for epigenetic profiling in cancer stem cells .
Q. What strategies resolve contradictions in reported stability under physiological conditions?
Discrepancies arise from varying pH, temperature, or buffer compositions. For stability studies:
Q. How is this compound utilized in dynamic covalent self-assembly for nanomaterials?
The boronic acid-diol interaction enables reversible covalent bonding, facilitating self-correction in nanostructures. For example, this compound is combined with diol-functionalized dendrimers to form pH-responsive micelles. Transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) confirm structural integrity, while fluorescence resonance energy transfer (FRET) assays track disassembly in acidic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
